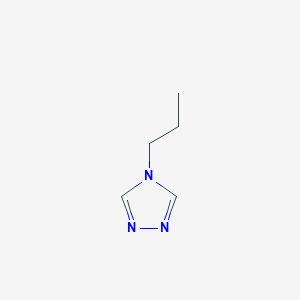

4-Propyl-4H-1,2,4-triazole

Descripción

Significance of 1,2,4-Triazole (B32235) Heterocycles in Contemporary Chemical Research

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. This structural motif is of profound interest in chemical research due to its unique physicochemical properties and its ability to act as a versatile pharmacophore. nih.govresearchgate.net The presence of three nitrogen atoms allows for a variety of interactions, including hydrogen bonding, which is crucial for binding to biological targets. dergipark.org.tr Consequently, the 1,2,4-triazole nucleus is a constituent of numerous clinically approved drugs. dergipark.org.tr

The broad spectrum of biological activities associated with 1,2,4-triazole derivatives is extensive. They are prominently featured in a number of successful antifungal agents, such as fluconazole (B54011) and itraconazole. ijprajournal.com Beyond antifungal applications, these compounds have demonstrated significant potential as antibacterial, antiviral, anticancer, anti-inflammatory, and anticonvulsant agents. researchgate.netontosight.ai For instance, certain 1,2,4-triazole derivatives have been shown to exhibit potent activity against various cancer cell lines and bacterial strains. ijprajournal.comontosight.ai

In the realm of materials science, 1,2,4-triazole derivatives are explored for their applications as corrosion inhibitors and as components in luminescent materials. mdpi.commdpi.com Their ability to coordinate with metal ions and form protective films on metal surfaces makes them effective in preventing corrosion. Furthermore, the rigid, aromatic nature of the triazole ring, when appropriately substituted, can give rise to compounds with interesting photophysical properties, including fluorescence, making them candidates for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. mdpi.comresearchgate.net The metabolic stability of the 1,2,4-triazole ring further enhances its appeal as a scaffold in the design of new functional molecules. dergipark.org.tr

Overview of 4-Alkyl-4H-1,2,4-triazole Derivatives in Current Research Trajectories

The substitution of an alkyl group at the N4 position of the 4H-1,2,4-triazole ring has been a fruitful strategy in the development of novel compounds with tailored properties. The nature of the alkyl substituent can significantly influence the biological activity and physical properties of the resulting molecule. Research into 4-alkyl-4H-1,2,4-triazole derivatives is a dynamic area, with studies spanning medicinal chemistry, agrochemicals, and materials science. mdpi.com

A significant focus of current research is the synthesis of novel 4-alkyl-4H-1,2,4-triazole derivatives and the evaluation of their biological potential. For example, various 4-alkyl-5-aryl-4H-1,2,4-triazole-3-thiols have been investigated for their hypoglycemic activity. acs.org Additionally, derivatives of 4-propyl-4H-1,2,4-triazole have been incorporated into molecules exhibiting antimicrobial and antiviral properties. medicine.dp.ua One study highlighted a derivative, 4-((5-nitrofuran-2-yl)methyleneamino)-1-propyl-4H-1,2,4-triazolium bromide, which was sensitive against various bacterial strains at low concentrations. medicine.dp.ua

In materials science, research has focused on the luminescent properties of highly conjugated 4-alkyl-3,5-diaryl-4H-1,2,4-triazoles. A study by Malinowski et al. detailed the synthesis of a series of these compounds, including several with a propyl group at the N4 position. mdpi.com These compounds were synthesized via Suzuki cross-coupling reactions and were found to exhibit strong fluorescence. mdpi.com The yields for compounds with an ethyl or propyl group at the N4 position were generally higher than for those with larger alkyl substituents like butyl or hexyl. mdpi.com

The synthetic versatility of the 4-alkyl-4H-1,2,4-triazole core allows for the introduction of a wide array of substituents at other positions on the triazole ring, leading to a vast chemical space for exploration. The data below from the work of Malinowski et al. (2019) illustrates some examples of this compound derivatives that have been synthesized and characterized. mdpi.com

| Compound Name | Yield (%) | Melting Point (°C) | UV (λmax, nm) |

|---|---|---|---|

| 3,5-Bis(4-bromophenyl)-4-propyl-4H-1,2,4-triazole | 80 | 208–210 | 258.5 |

| 3,5-Bis(biphenyl-4-yl)-4-propyl-4H-1,2,4-triazole | 94 | 285–288 | 282.0 |

| 3,5-Bis(2′-methylbiphenyl-4-yl)-4-propyl-4H-1,2,4-triazole | 81 | 230–232 | 268.0 |

The following table presents detailed ¹H-NMR data for a selection of these propyl-substituted triazoles, providing insight into their molecular structure. mdpi.com

| Compound Name | ¹H-NMR (400 MHz, CDCl₃) δ (ppm) |

|---|---|

| 3,5-Bis(4-bromophenyl)-4-propyl-4H-1,2,4-triazole | 0.63 (t, J = 7.2 Hz, 3H, CH₃), 1.41 (sext, J = 7.2 Hz, 2H, CH₂), 4.03 (t, J = 7.2 Hz, 2H, CH₂), 7.54 (d, J = 8.4 Hz, 4H, ArH), 7.68 (d, J = 8.4 Hz, 4H, ArH) |

| 3,5-Bis(biphenyl-4-yl)-4-propyl-4H-1,2,4-triazole | 0.68 (t, J = 7.6 Hz, 3H, CH₃), 1.50 (sext, J = 7.6 Hz, 2H, CH₂), 4.16 (t, J = 7.6 Hz, 2H, CH₂), 7.40 (t, J = 7.2 Hz, 2H, ArH), 7.49 (t, J = 7.2 Hz, 4H, ArH), 7.67 (d, J = 7.2 Hz, 4H, ArH), 7.75–7.79 (m, 8H, ArH) |

| 3,5-Bis(2′-methylbiphenyl-4-yl)-4-propyl-4H-1,2,4-triazole | 0.71 (t, J = 7.2 Hz, 3H, CH₃), 1.54 (sext, J = 7.2 Hz, 2H, CH₂), 2.32 (s, 6H, 2 × CH₃), 4.19 (t, J = 7.2 Hz, 2H, CH₂), 7.28–7.31 (m, 8H, ArH), 7.50 (d, J = 8.0 Hz, 4H, ArH), 7.75 (d, J = 8.0 Hz, 4H, ArH) |

Structure

2D Structure

Propiedades

IUPAC Name |

4-propyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-2-3-8-4-6-7-5-8/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDUGWXQKDABZNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=NN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90512369 | |

| Record name | 4-Propyl-4H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27104-95-6 | |

| Record name | 4-Propyl-4H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Propyl 4h 1,2,4 Triazole and Its Derivatives

Foundational Cyclization Strategies for 1,2,4-Triazole (B32235) Scaffolds

The construction of the 1,2,4-triazole ring can be achieved through various cyclization strategies, which form the basis for the synthesis of its derivatives. imist.mamdpi.com These methods often involve the condensation of precursors containing the necessary nitrogen and carbon atoms to form the five-membered heterocyclic ring.

Cyclocondensation Approaches

Cyclocondensation reactions are a cornerstone in the synthesis of 1,2,4-triazoles. Two classical and widely recognized methods are the Einhorn-Brunner and Pellizzari reactions.

The Einhorn-Brunner reaction involves the condensation of diacylamines with hydrazines or their derivatives, typically in the presence of a weak acid, to yield 1,2,4-triazoles. imist.mawikipedia.orgdrugfuture.comuomustansiriyah.edu.iq This method is versatile and can be used to produce a variety of substituted triazoles. For instance, the reaction of N-formyl benzamide (B126) with phenyl hydrazine (B178648) can yield 1,5-diphenyl-1,2,4-triazole. imist.mauomustansiriyah.edu.iq

The Pellizzari reaction is another fundamental approach that utilizes the condensation of amides and acyl hydrazides to form the 1,2,4-triazole ring. imist.madrugfuture.comwikipedia.orgscholarsresearchlibrary.com This reaction is typically carried out at elevated temperatures. wikipedia.org A classic example is the reaction of benzamide with benzoyl hydrazide to produce 3,5-diphenyl-1,2,4-triazole. imist.ma It is important to note that if the acyl groups of the amide and the acylhydrazine are different, a mixture of triazole products may be formed. drugfuture.comlookchem.com

Modern advancements in these cyclocondensation methods include the use of microwave irradiation to shorten reaction times and improve yields. wikipedia.org

Reactions Involving Hydrazine Derivatives and Carboxylic Acid Precursors

The reaction between hydrazine derivatives and carboxylic acid precursors is a highly effective and modular route to 1,2,4-triazoles. acs.org This approach allows for the introduction of a wide range of substituents onto the triazole core.

A general and highly regioselective one-pot process has been developed for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles. This method involves the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines. organic-chemistry.orgnih.gov The process begins with the in situ formation of an amide from a carboxylic acid and an amidine, which then reacts with a monosubstituted hydrazine to cyclize into the desired trisubstituted triazole. nih.gov

Another straightforward method involves the direct reaction of carboxylic acids with hydrazinophthalazine using coupling agents like 1-ethyl-3-(3'-dimethylaminopropyl)-carbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt), which has been shown to produce 1,2,4-triazole derivatives in good yields. scielo.br Additionally, a three-step modular procedure combines carboxylic acids with acyl hydrazines to provide access to medicinally relevant fused wikipedia.orgwikipedia.orgCurrent time information in Bangalore, IN.-triazoles. acs.org

Conversion from Other Heterocyclic Systems

The 1,2,4-triazole ring can also be synthesized through the transformation of other pre-existing heterocyclic systems. This approach can be particularly useful when the starting heterocycle is readily available.

From 1,3,4-Oxadiazoles: The conversion of 1,3,4-oxadiazoles to 1,2,4-triazoles is a well-established method. researchgate.netmdpi.com This transformation typically involves the reaction of the oxadiazole with an amine or aniline (B41778) in the presence of an acid catalyst, such as trifluoroacetic acid, or with aniline hydrochlorides in pyridine. researchgate.net This recyclization effectively replaces the oxygen atom in the oxadiazole ring with a nitrogen atom to form the triazole ring.

From 1,3,4-Thiadiazoles: Similarly, 1,3,4-thiadiazoles can be converted into 1,2,4-triazoles. jst.go.jpnih.govmdpi.comnih.gov The reaction of 1-(5-methyl-2-benzoxazolinone-3-ylacetyl)-4-substituted thiosemicarbazides with triethylamine (B128534) can lead to the formation of 1,2,4-triazole derivatives. nih.gov Another approach involves the cyclization of hydrazinecarbothioamide derivatives, which can lead to either 1,3,4-thiadiazoles or 1,2,4-triazole-3-thiones depending on the reaction conditions. jst.go.jp

From Dihydro-1,2,4,5-tetrazines: Symmetrically 3,6-disubstituted 1,2-dihydro-1,2,4,5-tetrazines can undergo rearrangement under acidic conditions to form 4-amino-1,2,4-triazoles. iau.irrsc.orgrsc.org The specific product formation can be dependent on the acidity of the reaction medium. iau.ir

Targeted Synthesis of 4-Propyl-4H-1,2,4-triazole Frameworks

The direct synthesis of this compound and its derivatives often involves multi-step sequences that allow for the precise installation of the propyl group at the N4 position.

Modular Synthetic Pathways

A modular approach, such as the Suzuki cross-coupling reaction, has been successfully employed for the synthesis of new derivatives of 4-propyl-3,5-diaryl-4H-1,2,4-triazole. nih.govnih.govmdpi.com This methodology involves the preparation of a bromine-containing this compound precursor, which is then coupled with various commercially available boronic acids. nih.govnih.gov This allows for the introduction of a wide range of aryl substituents at the 3 and 5 positions of the triazole ring, providing a library of compounds for further investigation.

An example of this is the synthesis of 3,5-bis(biphenyl-4-yl)-4-propyl-4H-1,2,4-triazole and 3,5-bis(2'-methylbiphenyl-4-yl)-4-propyl-4H-1,2,4-triazole, which were obtained in high yields. mdpi.com

Preparation of 4-Alkyl-4H-1,2,4-triazole Precursors

The synthesis of the core 4-alkyl-4H-1,2,4-triazole structure is a critical step. A multi-step reaction methodology starting from commercially available materials is often employed. mdpi.com For instance, the synthesis of 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoles has been achieved through a four-step process starting from 4-bromobenzoic acid. mdpi.comresearchgate.net

A general procedure for the synthesis of the this compound core involves the reaction of a diacylhydrazine with propylamine. nih.govresearchgate.net More specifically, 3,5-bis(4-bromophenyl)-4-propyl-4H-1,2,4-triazole has been synthesized in good yield. mdpi.com

The following table summarizes the synthesis and properties of a key this compound precursor and a derivative obtained via a modular pathway.

| Compound Name | Structure | Yield (%) | Melting Point (°C) |

| 3,5-Bis(4-bromophenyl)-4-propyl-4H-1,2,4-triazole | 80 | 208-210 | |

| 3,5-Bis(biphenyl-4-yl)-4-propyl-4H-1,2,4-triazole | 94 | 285-288 |

Data sourced from Molecules 2019, 24(3), 652. mdpi.com

Catalytic and Metal-Mediated Synthetic Routes

Catalytic and metal-mediated reactions have become indispensable tools in the synthesis of complex organic molecules, including this compound and its derivatives. These methods often provide high selectivity and efficiency under mild reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Cross-Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki cross-coupling, are powerful methods for forming carbon-carbon bonds. nih.gov This methodology has been successfully employed in the synthesis of various 4-alkyl-3,5-diaryl-4H-1,2,4-triazoles. mdpi.com The synthesis typically involves the reaction of a halogenated 4-alkyl-4H-1,2,4-triazole precursor with a suitable boronic acid in the presence of a palladium catalyst. nih.govmdpi.com

A general procedure involves heating a mixture of a 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole with an excess of a boronic acid. mdpi.com The reaction is catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), often in the presence of a phase transfer catalyst like tetrabutylammonium (B224687) bromide (NBu₄Br) and a base such as potassium carbonate (K₂CO₃). mdpi.com The solvent system is typically a two-phase mixture of toluene, water, and ethanol. mdpi.com

For instance, the synthesis of 3,5-bis(biphenyl-4-yl)-4-propyl-4H-1,2,4-triazole has been achieved with a high yield of 94%. mdpi.com The reaction involves coupling 3,5-bis(4-bromophenyl)-4-propyl-4H-1,2,4-triazole with phenylboronic acid. mdpi.com Similarly, derivatives with other aryl groups have been synthesized with yields ranging from 52% to 99%, depending on the specific substrates and reaction conditions. nih.govmdpi.com The use of microwave irradiation has been shown to significantly accelerate these coupling reactions. nih.govresearchgate.net

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield (%) |

|---|---|---|---|---|

| 3,5-Bis(4-bromophenyl)-4-propyl-4H-1,2,4-triazole | Phenylboronic acid | Pd(PPh₃)₄, NBu₄Br, K₂CO₃ | 3,5-Bis(biphenyl-4-yl)-4-propyl-4H-1,2,4-triazole | 94 |

| 3,5-Bis(4-bromophenyl)-4-propyl-4H-1,2,4-triazole | 2-Methylphenylboronic acid | Pd(PPh₃)₄, NBu₄Br, K₂CO₃ | 3,5-Bis(2'-methylbiphenyl-4-yl)-4-propyl-4H-1,2,4-triazole | 81 |

Copper-Catalyzed Cycloaddition Reactions

Copper-catalyzed cycloaddition reactions represent another important strategy for the synthesis of 1,2,4-triazole rings. These reactions often proceed via a [3+2] cycloaddition mechanism. For example, a copper-catalyzed intermolecular [3+2] cycloaddition of isocyanides with diazonium salts has been developed to produce 1,2,4-triazoles in moderate to high yields. isres.org This method offers a straightforward and effective way to create structurally diverse triazoles from readily available starting materials under mild conditions. isres.org

In some cases, copper(II) catalysts can be used for the construction of 4,5-disubstituted 1,2,4-triazole-3-thiones from arylidenearylthiosemicarbazides. organic-chemistry.org Prolonging the reaction time can lead to in situ desulfurization to yield the corresponding 4,5-disubstituted 1,2,4-triazoles. organic-chemistry.org Copper-catalyzed oxidative coupling reactions have also been utilized, where sequential N-C and N-N bond formation occurs to build the triazole ring. researchgate.net

Ligand-Free Conditions in Metal-Catalyzed Syntheses

To enhance the practicality and cost-effectiveness of metal-catalyzed reactions, there is a growing interest in developing ligand-free catalytic systems. Ligands, while often crucial for catalyst stability and reactivity, can be expensive and difficult to separate from the final product. scispace.com

Research has shown that N-arylation of 1,2,4-triazoles can be achieved using copper catalysts under ligand-free conditions. researchgate.netscispace.com For example, copper(I) iodide (CuI) and copper(I) oxide (Cu₂O) have been successfully used as catalysts for the cross-coupling of azoles with aryl halides without the need for an organic ligand. scispace.com However, these systems sometimes require high catalyst loadings or an excess of the substrate. scispace.com More recently, copper oxide (CuO) nanoparticles have been shown to be highly effective catalysts for the N-arylation of 1,2,4-triazole at room temperature, providing high yields in a short reaction time. scispace.com These nanocatalysts also have the advantage of being recyclable. scispace.com

Furthermore, metal-free, three-component desulfurization and deamination condensation reactions of isothiocyanates, amidines, and hydrazines have been reported for the synthesis of fully substituted 1H-1,2,4-triazol-3-amines. isres.org This approach avoids the use of external catalysts, ligands, oxidants, or metals altogether. isres.org

Green Chemistry Approaches in 4H-1,2,4-triazole Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of 4H-1,2,4-triazoles, several green approaches have been explored, including microwave-assisted and ultrasound-assisted synthesis. sbmu.ac.irresearchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.orgscispace.com This technique has been successfully applied to the synthesis of various 1,2,4-triazole derivatives. rsc.orgnih.gov

For example, the synthesis of N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives was achieved in just 33–90 seconds with yields up to 82% under microwave irradiation, whereas the conventional method required several hours. rsc.org Similarly, the synthesis of certain piperazine-azole-fluoroquinolone-based 1,2,4-triazole derivatives saw a dramatic reduction in reaction time from 27 hours to 30 minutes with a 96% yield when using microwave heating. rsc.org

The Suzuki cross-coupling reactions for the synthesis of 4-alkyl-3,5-diaryl-4H-1,2,4-triazoles can also be significantly accelerated using microwave irradiation. nih.govresearchgate.net Reactions that would typically take several hours under conventional heating can be completed in a matter of minutes. researchgate.net

| Compound Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield (%) |

|---|---|---|---|

| N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide | Several hours | 33–90 seconds | Up to 82 |

| Piperazine-azole-fluoroquinolone derivatives | 27 hours | 30 minutes | 96 |

Ultrasound-Assisted Synthesis

Ultrasound irradiation is another green technique that can enhance chemical reactivity by providing acoustic cavitation, which generates localized high temperatures and pressures. asianpubs.org This method has been utilized for the synthesis of 1,2,4-triazole derivatives, often resulting in shorter reaction times and higher yields compared to conventional methods. asianpubs.orgresearchgate.net

One study reported a one-pot synthesis of 1,2,4-triazole derivatives under ultrasound irradiation, which proceeded via the reaction of α-nitrophenyl hydrazones with methylene (B1212753) amines. asianpubs.org Another example is the ultrasound-assisted synthesis of novel 1,2,4-triazole derivatives by coupling 1,2,4-triazole of 2-(4-isobutylphenyl)propanoic acid with different electrophiles. mdpi.com This sonochemical approach significantly reduced reaction times from 10–36 hours (conventional) to 39–80 minutes and increased yields from moderate to 65–80%. mdpi.com The synthesis of various polyfunctional 1,2,4-triazoles has also been achieved in short reaction times (10–25 minutes) with good to excellent yields (70–96%) using ultrasound. researchgate.net

| Reaction | Conventional Method (Time) | Ultrasound-Assisted Method (Time) | Conventional Yield (%) | Ultrasound Yield (%) |

|---|---|---|---|---|

| Coupling of 1,2,4-triazole of 2-(4-isobutylphenyl)propanoic acid with electrophiles | 10–36 hours | 39–80 minutes | Moderate | 65–80 |

Utilization of Ionic Liquids as Environmentally Benign Reaction Media

Ionic liquids (ILs) have emerged as green alternatives to conventional volatile organic solvents due to their low vapor pressure, high thermal stability, and potential for recyclability. mdpi.comnih.gov In the synthesis of this compound derivatives, ionic liquids can serve as both the reaction medium and, in some cases, as catalysts, offering a more environmentally friendly approach. mdpi.comnih.gov

A notable example is the synthesis of 3,5-disubstituted-4-propyl-4H-1,2,4-triazole derivatives via Suzuki cross-coupling reactions. mdpi.com In a specific study, 3,5-bis(4-bromophenyl)-4-propyl-4H-1,2,4-triazole was used as a precursor. The subsequent Suzuki cross-coupling with various boronic acids was successfully carried out in the presence of ionic liquids. mdpi.comsemanticscholar.org One particular ionic liquid, aqueous choline (B1196258) hydroxide, was used as a solvent for the coupling reaction of 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoles with boronic acids. nih.gov This methodology allows for the synthesis of a range of this compound derivatives with high yields. mdpi.com

The use of ionic liquids in these syntheses can be further enhanced by combination with other green chemistry techniques such as ultrasound or microwave irradiation, which can significantly shorten reaction times while maintaining high product yields. nih.gov

Table 1: Synthesis of a this compound Derivative using an Ionic Liquid

| Precursor | Coupling Partner | Ionic Liquid | Catalyst/Conditions | Product | Yield | Reference |

| 3,5-Bis(4-bromophenyl)-4-propyl-4H-1,2,4-triazole | Phenylboronic acid | Aqueous Choline Hydroxide | Pd(PPh₃)₄, Toluene, 130 °C (oil bath) or 80 °C (ultrasonication) or 150 W (microwave) | 3,5-Bis(biphenyl-4-yl)-4-propyl-4H-1,2,4-triazole | 94% | mdpi.com |

One-Pot and Multicomponent Reactions for Enhanced Synthetic Efficiency

One-pot and multicomponent reactions (MCRs) represent highly efficient synthetic strategies that minimize waste, reduce reaction times, and simplify purification processes by combining multiple reaction steps into a single operation without isolating intermediates. innovareacademics.inrsc.org While specific examples for the one-pot or multicomponent synthesis of the parent this compound are not extensively detailed in the literature, the general methodologies for constructing the 4H-1,2,4-triazole core are well-established and can be adapted.

An interesting approach for the synthesis of 4H-1,2,4-triazole derivatives is the one-pot method. nih.gov One such method involves the triflic anhydride (B1165640) activation of secondary amides and subsequent microwave-induced cyclodehydration with hydrazides to form 3,4,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org Another environmentally benign one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles involves the ceric ammonium (B1175870) nitrate (B79036) catalyzed oxidative cyclization of amidrazones and aldehydes in polyethylene (B3416737) glycol as a recyclable reaction medium. organic-chemistry.org

Multicomponent reactions are particularly attractive for building molecular diversity. For instance, a three-component, one-pot reaction has been developed for the synthesis of hybrid molecules linking 1,3-diones and 1,2,4-triazoles, promoted by a simple base like sodium carbonate. rsc.org Although this example doesn't directly yield a 4-propyl derivative, the principle of combining multiple starting materials in a single step highlights the potential for developing a specific MCR for this compound. Such a reaction could theoretically involve a propyl-containing starting material, a hydrazine source, and a suitable carbonyl compound or its equivalent.

The development of a one-pot or multicomponent reaction for this compound would likely involve the in-situ formation of an intermediate that subsequently cyclizes. For example, the reaction of an N-propylamine with a diacylhydrazine or a related precursor could lead to the desired triazole ring in a single step. semanticscholar.org

Table 2: Examples of One-Pot and Multicomponent Reactions for 1,2,4-Triazole Synthesis

| Reaction Type | Starting Materials | Key Reagents/Conditions | Product Type | Reference |

| One-Pot Synthesis | Secondary amides, Hydrazides | Triflic anhydride, Microwave irradiation | 3,4,5-Trisubstituted 1,2,4-triazoles | organic-chemistry.org |

| One-Pot Synthesis | Amidrazones, Aldehydes | Ceric ammonium nitrate, Polyethylene glycol | 3,4,5-Trisubstituted 1,2,4-triazoles | organic-chemistry.org |

| Multicomponent Reaction | 1,3-Diones, β-Nitrostyrenes, Aldehyde hydrazones | Sodium carbonate | 1,2,4-Triazole-based hybrid scaffolds | rsc.org |

Spectroscopic and Structural Data for this compound Currently Unavailable

Following a comprehensive search for scientific literature and spectral data, the specific experimental details required for an in-depth article on the advanced spectroscopic and structural characterization of this compound could not be located.

The investigation aimed to gather detailed information on the compound's Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. However, the search results consistently yielded data for derivatives of this compound, rather than the parent compound itself. These derivatives, which include substitutions at various positions on the triazole ring, exhibit different spectroscopic properties and are therefore not suitable for an analysis focused exclusively on this compound.

For instance, multiple studies provide extensive spectroscopic analysis for compounds such as 3,5-disubstituted-4-propyl-4H-1,2,4-triazoles and other complex derivatives. mdpi.comnih.govsemanticscholar.orgtandfonline.comcardiff.ac.uknih.gov The presence of additional functional groups significantly alters the chemical environment of the core molecule, leading to different chemical shifts in NMR, unique vibrational modes in IR, distinct fragmentation patterns in MS, and varied electronic transitions in UV-Vis spectroscopy.

Searches using the compound's CAS number (27104-95-6) were also conducted but did not yield the required experimental spectra for the specific, unsubstituted molecule.

Due to the strict requirement to focus solely on the chemical compound “this compound” and the absence of specific, published spectroscopic data for this exact molecule in the available resources, it is not possible to generate the scientifically accurate and detailed article as requested in the outline. Using data from its derivatives would be scientifically inaccurate and would not adhere to the provided instructions. Therefore, the content for the sections on ¹H NMR, ¹³C NMR, advanced NMR techniques, IR, MS, and UV-Vis spectroscopy for this compound is not available.

Advanced Spectroscopic and Structural Characterization of 4 Propyl 4h 1,2,4 Triazole

X-ray Crystallography and Single-Crystal X-ray Diffraction (SC-XRD)

Detailed structural analysis using single-crystal X-ray diffraction (SC-XRD) provides definitive information on the three-dimensional arrangement of atoms and molecules in a crystalline solid. rsc.orguol.de This technique is fundamental for understanding a compound's properties. However, a thorough search of scientific databases reveals no published records of SC-XRD studies conducted specifically on 4-Propyl-4H-1,2,4-triazole. The following subsections, which rely on this primary data, are therefore discussed in the context of the type of information that would be obtained from such an analysis.

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis, π-π Stacking)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on data obtained from SC-XRD. nih.govnih.govresearchgate.net This analysis helps in understanding how molecules are held together in the solid state through interactions like hydrogen bonds, van der Waals forces, and π-π stacking. For many 1,2,4-triazole (B32235) derivatives, Hirshfeld analyses have revealed the critical roles of various intermolecular contacts in stabilizing their crystal structures. nih.govnih.govresearchgate.net In the case of this compound, one would anticipate C-H···N interactions, but the presence and geometry of other significant contacts, including potential weak π-π stacking between triazole rings, can only be confirmed through experimental crystallographic study, which is currently unavailable.

Crystallographic Insights into Polymorphism and Crystal Packing

Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice. Different polymorphs can exhibit distinct physical properties. The study of polymorphism is crucial, particularly in materials science and pharmaceuticals. Crystallographic studies on other triazole compounds have identified various polymorphic forms and detailed their unique crystal packing arrangements. However, there are no published reports on the investigation of polymorphism for this compound.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a standard technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This is done to verify the empirical and molecular formula of a synthesized compound, ensuring its purity and confirming its identity. For this compound, with the molecular formula C₅H₉N₃, the theoretical elemental composition can be calculated. While published studies on various 1,2,4-triazole derivatives consistently report elemental analysis data to confirm their structures, dergipark.org.trdergipark.org.tracs.org specific experimental results for this compound are not found in the reviewed literature.

| Element | Symbol | Atomic Mass | Count | Total Mass | Mass Percent |

| Carbon | C | 12.011 | 5 | 60.055 | 54.04% |

| Hydrogen | H | 1.008 | 9 | 9.072 | 8.16% |

| Nitrogen | N | 14.007 | 3 | 42.021 | 37.80% |

| Total | 111.148 | 100.00% |

Table 1: Theoretical Elemental Composition of this compound.

Computational and Theoretical Investigations of 4 Propyl 4h 1,2,4 Triazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. isres.org It has been widely applied to study 1,2,4-triazole (B32235) derivatives due to its accuracy in calculating physicochemical properties at a reasonable computational cost. isres.org DFT calculations allow for the optimization of molecular geometries, the simulation of vibrational and NMR spectra, and the analysis of electronic properties, providing a detailed molecular-level understanding. isres.orgtandfonline.com

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 1,2,4-triazole derivatives, DFT methods, such as B3LYP, have been shown to produce optimized geometries that are in good agreement with experimental data obtained from X-ray crystallography. tandfonline.comresearchgate.net

Theoretical calculations for related molecules like 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazol-3-thione have been performed using both Hartree-Fock (HF) and DFT (B3LYP) methods to determine conformational preferences and molecular energy profiles. isres.org For other substituted 1,2,4-triazoles, structural parameters have been calculated using the B3LYP method with basis sets like 6-31G(d), showing excellent correlation with experimental crystal structures. tandfonline.com These studies confirm that DFT is a reliable tool for predicting the structural parameters of the 4-Propyl-4H-1,2,4-triazole molecule, including the bond lengths and angles within the triazole ring and the attached propyl group.

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-31G(d)) |

|---|---|---|

| Bond Length | N1-N2 | ~1.39 Å |

| Bond Length | N2-C3 | ~1.32 Å |

| Bond Length | C3-N4 | ~1.37 Å |

| Bond Length | N4-C5 | ~1.37 Å |

| Bond Length | C5-N1 | ~1.32 Å |

| Bond Length | N4-C(propyl) | ~1.47 Å |

| Bond Angle | N1-N2-C3 | ~106° |

| Bond Angle | N2-C3-N4 | ~114° |

| Bond Angle | C3-N4-C5 | ~102° |

| Bond Angle | N4-C5-N1 | ~114° |

Theoretical vibrational frequency calculations are instrumental in assigning the bands observed in experimental infrared (IR) spectra. nih.gov For 1,2,4-triazole derivatives, DFT calculations have been successfully used to simulate IR spectra, showing good agreement between calculated and experimental frequencies. tandfonline.comresearchgate.netnih.gov

A combined IR spectroscopic and quantum-chemical analysis was performed on a trinuclear Fe(II) complex involving 4-propyl-1,2,4-triazole as a ligand. researchgate.net This study identified specific mid-IR bands of the ligand that are sensitive to the spin state of the Fe(II) metal center. researchgate.net Such theoretical analyses help in the detailed assignment of vibrational modes, including the characteristic stretching and bending vibrations of the triazole ring and the propyl substituent. nih.govresearchgate.net The potential energy distribution (PED) analysis, often used in conjunction with DFT calculations, allows for the quantitative assignment of each vibrational mode. isres.org

Table 2: Correlation of Calculated and Experimental Vibrational Frequencies for 1,2,4-Triazole Derivatives (Note: This table represents typical correlations found for 1,2,4-triazole systems.)

| Vibrational Mode | Calculated Wavenumber (cm⁻¹, Scaled) | Experimental Wavenumber (cm⁻¹) | Assignment |

|---|---|---|---|

| C-H Stretch (Aromatic) | ~3100-3150 | ~3120 | ν(C-H) of triazole ring |

| C-H Stretch (Aliphatic) | ~2900-3000 | ~2950 | ν(C-H) of propyl group |

| C=N Stretch | ~1550-1650 | ~1560-1640 | ν(C=N) in triazole ring |

| Ring Stretch | ~1400-1500 | ~1450 | Triazole ring vibrations |

| N-C=S Stretch | ~1250-1340 | ~1300 | ν(N-C=S) for thione derivatives researchgate.net |

The prediction of NMR chemical shifts using computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) approach within DFT, is a powerful technique for structure elucidation. uzhnu.edu.uaresearchgate.net This method calculates the magnetic shielding tensors for each nucleus, which can be converted into chemical shifts. researchgate.netnih.gov

For various 1,2,4-triazole derivatives, GIAO/DFT calculations have shown excellent agreement between theoretical and experimental ¹H and ¹³C NMR chemical shifts. tandfonline.comresearchgate.netnih.gov These calculations are crucial for the unambiguous assignment of signals, especially for the nitrogen atoms within the triazole ring, whose shifts can be difficult to determine experimentally. nih.gov The comparison between calculated and experimental shifts helps validate the proposed structure and provides a deeper understanding of the electronic environment of the nuclei. uzhnu.edu.uaresearchgate.net Machine learning models are also emerging as a tool to enhance the accuracy of NMR shift prediction. arxiv.org

Table 3: Predicted vs. Experimental NMR Chemical Shifts for a Representative 4-Alkyl-1,2,4-triazole (Note: Values are illustrative for a 4-alkyl-1,2,4-triazole system.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

|---|---|---|---|---|

| C3-H | ~8.5 | ~8.4 | - | - |

| C5-H | ~8.5 | ~8.4 | - | - |

| N-CH₂ (propyl) | ~4.2 | ~4.1 | - | - |

| CH₂-CH₂ (propyl) | ~1.8 | ~1.7 | - | - |

| CH₃ (propyl) | ~0.9 | ~0.9 | - | - |

| C3 | - | - | ~145 | ~144 |

| C5 | - | - | ~145 | ~144 |

| N-CH₂ (propyl) | - | - | ~45 | ~44 |

| CH₂-CH₂ (propyl) | - | - | ~23 | ~22 |

Electronic Structure Analysis

The analysis of a molecule's electronic structure provides fundamental insights into its stability, reactivity, and optical properties. For this compound, this involves examining the distribution of electrons in molecular orbitals and the electrostatic potential across the molecular surface.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.uk The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and electronic transport properties. malayajournal.orgresearchgate.net A smaller energy gap suggests higher reactivity and easier electronic excitation. nih.gov

DFT calculations are commonly used to determine the energies of these orbitals for 1,2,4-triazole derivatives. isres.orgnih.gov For instance, in a study of novel 1,2,4-triazole derivatives, HOMO energies were found in the range of -6.973 to -7.144 eV, with LUMO energies from -1.358 to -2.526 eV, resulting in energy gaps between 4.618 and 5.637 eV. nih.gov This analysis reveals that charge transfer typically occurs within the molecule upon excitation. malayajournal.org

Table 4: Representative Frontier Molecular Orbital Energies for 1,2,4-Triazole Derivatives

| Compound System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| N-phenylpropanamide derivative 7a | -7.128 | -1.491 | 5.637 | nih.gov |

| N-phenylpropanamide derivative 7b | -6.973 | -1.358 | 5.615 | nih.gov |

| N-phenylpropanamide derivative 7c | -7.144 | -2.526 | 4.618 | nih.gov |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.denih.gov It illustrates the charge distribution on the molecular surface, with different colors representing different electrostatic potential values. researchgate.net Typically, red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). uni-muenchen.deresearchgate.net Green and yellow areas represent regions of neutral potential. nih.gov

For 1,2,4-triazole derivatives, MEP analysis reveals that the nitrogen atoms of the triazole ring are typically the most electron-rich sites, appearing as red or yellow regions. tandfonline.comisres.org This indicates their role as primary sites for protonation and coordination with metal ions. uni-muenchen.de The hydrogen atoms, particularly those attached to the ring or the alkyl chain, are generally in electron-poor, blue regions. researchgate.net This mapping is crucial for understanding intermolecular interactions and the initial steps of chemical reactions. malayajournal.org

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful tool used to study intramolecular and intermolecular bonding and interaction among bonds in a molecule. For this compound, NBO analysis can elucidate the delocalization of electron density between occupied Lewis-type (donor) NBOs and unoccupied non-Lewis-type (acceptor) NBOs. This analysis provides a quantitative measure of the intramolecular charge transfer (ICT) and the stabilization energy associated with these interactions.

A hypothetical NBO analysis for this compound might reveal the following key interactions:

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N1 | π(N2=C3) | 25.5 |

| LP(1) N2 | σ(N1-C5) | 18.2 |

| LP(1) N4 | σ(C3-N2) | 15.8 |

| π(C5=N1) | π(N2=C3) | 20.1 |

Note: This table contains hypothetical data for illustrative purposes.

Prediction of Nonlinear Optical (NLO) Properties

The nonlinear optical (NLO) properties of organic molecules are of great interest for their potential applications in optoelectronic technologies. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO response of molecules. The key parameters that define the NLO properties are the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β).

For this compound, DFT calculations can be performed to optimize the molecular geometry and then compute these NLO parameters. The magnitude of the first-order hyperpolarizability (β) is a critical indicator of a molecule's potential for second-harmonic generation (SHG). Studies on similar triazole derivatives have shown that the nature and position of substituents on the triazole ring can significantly influence the NLO response. researchgate.netnih.govnih.gov For instance, the presence of electron-donating and electron-withdrawing groups can enhance the intramolecular charge transfer and, consequently, the hyperpolarizability.

A predicted NLO properties table for this compound, benchmarked against a standard like urea, might look as follows:

| Property | This compound | Urea (Reference) |

| Dipole Moment (μ) (Debye) | 3.5 | 1.37 |

| Linear Polarizability (α) (esu) | 1.2 x 10⁻²³ | 0.38 x 10⁻²³ |

| First Hyperpolarizability (β) (esu) | 5.8 x 10⁻³⁰ | 0.37 x 10⁻³⁰ |

Note: This table contains hypothetical data for illustrative purposes.

These predicted values would suggest that this compound could be a promising candidate for NLO applications. researchgate.net

Calculation of Thermodynamic Properties

Theoretical calculations can provide valuable information about the thermodynamic properties of this compound, such as its heat capacity (C°p,m), entropy (S°m), and enthalpy (H°m). These properties are typically calculated using statistical mechanics based on the vibrational frequencies obtained from DFT calculations. dntb.gov.ua

The thermodynamic functions are temperature-dependent and can be calculated over a range of temperatures. This data is crucial for understanding the stability of the molecule and for predicting its behavior in chemical reactions.

The calculated thermodynamic properties for this compound at a standard temperature (298.15 K) could be summarized as follows:

| Thermodynamic Property | Value |

| Heat Capacity (C°p,m) | 150.2 J/mol·K |

| Entropy (S°m) | 350.8 J/mol·K |

| Enthalpy (H°m) | 25.6 kJ/mol |

Note: This table contains hypothetical data for illustrative purposes.

Examination of Solvent Effects on Molecular Properties (e.g., Onsager Model)

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models like the Onsager model, which is a type of polarizable continuum model (PCM), can be used to simulate the effect of a solvent on the molecular properties of this compound. tandfonline.com

In the Onsager model, the solute molecule is placed in a spherical cavity surrounded by a continuous dielectric medium representing the solvent. This approach allows for the calculation of properties such as the total energy, dipole moment, and electronic spectra in different solvents. Studies on related triazole compounds have shown that the total energy generally decreases with increasing solvent polarity, indicating stabilization of the molecule in polar environments. tandfonline.com

The effect of different solvents on the total energy and dipole moment of this compound could be investigated as shown in the hypothetical table below:

| Solvent | Dielectric Constant (ε) | Total Energy (Hartree) | Dipole Moment (Debye) |

| Gas Phase | 1.00 | -450.1234 | 3.50 |

| Dichloromethane | 8.93 | -450.1258 | 4.85 |

| Ethanol | 24.55 | -450.1265 | 5.50 |

| Water | 78.39 | -450.1271 | 5.95 |

Note: This table contains hypothetical data for illustrative purposes.

Application of Ab Initio and Other High-Level Quantum Chemical Methods

A comprehensive theoretical study of this compound would involve the application of various quantum chemical methods to ensure the accuracy and reliability of the results.

Ab Initio Methods: Hartree-Fock (HF) is a fundamental ab initio method that provides a good starting point for understanding the electronic structure. More advanced ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can be used for more accurate energy and property calculations, although they are computationally more demanding. researchgate.net

Density Functional Theory (DFT): DFT methods, such as B3LYP, are widely used for their balance of accuracy and computational cost. isres.orgtandfonline.com They are particularly effective for optimizing molecular geometries, calculating vibrational frequencies, and predicting a wide range of molecular properties.

Semi-empirical Methods: Methods like AM1 and PM3 are computationally less expensive and can be used for preliminary studies of large systems or for exploring potential energy surfaces. tubitak.gov.tr

The choice of method and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining reliable results. A comparative study using different methods can provide a deeper understanding of the electronic structure and properties of this compound. isres.org

Derivatization and Chemical Reactivity of 4 Propyl 4h 1,2,4 Triazole

Functional Group Transformations and Investigation of Substituent Effects

The chemical reactivity and derivatization potential of the 4-propyl-4H-1,2,4-triazole scaffold are significantly influenced by the nature of the substituents on both the triazole ring and the propyl group. Researchers have explored various functional group transformations to synthesize a diverse range of derivatives.

The thermal rearrangement of 4-alkyl-substituted 4H-1,2,4-triazoles, including those with a propyl group, to their corresponding 1-alkyl-1H-1,2,4-triazoles has been studied. This rearrangement is often accompanied by the formation of 3,5-diphenyl-1H-1,2,4-triazole and alkenes. The composition of the product mixture is dependent on the structure of the 4-alkyl group, with more branched alkyl groups favoring elimination reactions. The proposed mechanism involves an initial bimolecular activation step where two triazole molecules form a dialkyltriazolium triazolate salt, which then reacts further to yield the rearrangement and elimination products. researchgate.net

The synthesis of 4-alkyl-4H-1,2,4-triazole derivatives has been achieved through methods like the Suzuki cross-coupling reaction. mdpi.comnih.gov For instance, 3,5-bis(4-bromophenyl)-4-propyl-4H-1,2,4-triazole can be synthesized and subsequently used as a precursor for further derivatization. mdpi.com Studies have shown that the yield of such reactions can be influenced by the length of the alkyl chain at the 4-position, with ethyl and propyl groups sometimes affording higher yields compared to longer chains like butyl or hexyl. mdpi.comnih.gov

Furthermore, the introduction of different substituents can have a notable impact on the regioselectivity of subsequent reactions. For example, in the formation of benthamdirect.comajol.infoacs.orgtriazoles from 1,3-disubstituted thioureas, the nature of the substituents on the thiourea (B124793) nitrogens plays a crucial role in directing the ring closure. scispace.comnih.gov While reactions with 1,3-dialkyl substituted thioureas (such as n-propyl) may primarily yield the corresponding urea, aryl substituents generally lead to the desired triazole formation. scispace.comnih.gov

Formation of Schiff Bases from Aminotriazole Derivatives

A significant pathway for the derivatization of this compound involves the introduction of an amino group, typically at the 4-position, to form 4-amino-4-propyl-1,2,4-triazole. This aminotriazole serves as a key intermediate for the synthesis of a wide array of Schiff bases. The formation of these Schiff bases is generally achieved through the condensation reaction of the aminotriazole with various aldehydes and ketones. benthamdirect.comnih.govnepjol.infoijrrr.com

The reaction is typically carried out by refluxing the aminotriazole and the carbonyl compound in a suitable solvent, often with a catalytic amount of acid like glacial acetic acid. nih.govijrrr.com The resulting imine or azomethine group (C=N) of the Schiff base provides a new site for further chemical modifications and is a key structural feature in many biologically active molecules.

For instance, new Schiff bases have been synthesized by reacting 4-amino-3,5-bis(diphenyl hydroxymethyl)-1,2,4-triazole with different ketones in hot acetic acid. ijrrr.com Similarly, 4-amino-1,2,4-triazole (B31798) Schiff base derivatives have been prepared by reacting 2,4,6-tris(4-formylphenoxy)-1,3,5-triazine with 4-amino-1,2,4-triazole in glacial acetic acid. nih.gov Another example involves the synthesis of Schiff bases from 4-amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazole-3-thiol and various aromatic aldehydes. nepjol.info

The formation of Schiff bases is a versatile and widely employed strategy to expand the chemical space of this compound derivatives, leading to compounds with diverse structural features and potential applications.

Synthesis of Triazole-Fused Heterocyclic Systems

The this compound nucleus serves as a valuable building block for the construction of various fused heterocyclic systems. These reactions typically involve the cyclization of appropriately substituted triazole derivatives with suitable bifunctional reagents. The resulting fused systems often exhibit unique chemical properties and biological activities.

The synthesis of 1,2,4-triazoles fused to other heterocyclic rings has garnered significant attention due to their diverse applications. nih.gov Common examples of such fused systems include triazoles fused with pyridines, pyridazines, pyrimidines, pyrazines, and triazines. nih.gov

Formation of Thiazolotriazoles, Triazolothiadiazoles, and Triazolothiazines

A particularly important class of fused systems derived from 4-propyl-1,2,4-triazole are those containing a sulfur atom in the newly formed ring, such as thiazolotriazoles, triazolothiadiazoles, and triazolothiazines. These are typically synthesized from 4-amino-5-mercapto-1,2,4-triazole derivatives.

Thiazolotriazoles: These bicyclic systems can be synthesized through the condensation of mercapto-triazoles with α-halogenocarbonyl compounds. farmaciajournal.com The reaction can proceed in a single step under acidic conditions at reflux or via an acyclic thioether intermediate when conducted at room temperature in an alkaline medium. farmaciajournal.com The resulting thiazolo[3,2-b] benthamdirect.comajol.infoacs.orgtriazole derivatives are of significant interest in medicinal chemistry. farmaciajournal.comnih.gov

Triazolothiadiazoles: The synthesis of 3-pyridyl-6-aryl-s-triazolo[3,4-b]- benthamdirect.comacs.orgnih.gov-thiadiazoles has been described starting from 4-amino-5-mercapto-3-pyridyl-1,2,4-triazole. ajol.info This starting material is reacted with aromatic acids in the presence of phosphorus oxychloride to yield the fused triazolothiadiazole system. ajol.info These compounds have shown potential as antibacterial agents. ajol.info

Triazolothiazines: The reaction of 4-amino-4H-1,2,4-triazole-3-thiols with bielectrophiles like phenacyl bromides, chloroacetaldehyde, and propargyl bromide can lead to the formation of benthamdirect.comajol.infoacs.orgtriazolo[3,4-b] benthamdirect.comacs.orgnih.govthiadiazines. mdpi.com For instance, the cyclization of 5-substituted 4-((3-phenylprop-2-yn-1-yl)amino)-4H-1,2,4-triazole-3-thiols in the presence of a base can yield 7-benzylidene-6,7-dihydro-5H- benthamdirect.comajol.infoacs.orgtriazolo[3,4-b] benthamdirect.comacs.orgnih.govthiadiazines. mdpi.com

Investigation of Thiol-Thione Tautomerism and its Chemical Implications

Derivatives of this compound that contain a mercapto group at position 3 or 5 can exist in two tautomeric forms: the thiol form (-SH) and the thione form (=S). This thiol-thione tautomerism is a significant aspect of their chemistry, influencing their spectroscopic properties, reactivity, and biological activity. science.govjrespharm.comresearchgate.netjocpr.com

The equilibrium between the thiol and thione forms can be affected by factors such as the solvent, temperature, and the nature of other substituents on the triazole ring. Spectroscopic methods, including FT-IR, NMR, and UV-vis, are commonly used to study this tautomerism. science.gov Computational methods, such as Density Functional Theory (DFT), have also been employed to investigate the relative stabilities of the tautomers. science.gov

For many 1,2,4-triazole (B32235) derivatives, the thione form is found to be the predominant tautomer in the solid state and in various solvents. jrespharm.com The existence of this equilibrium has important chemical implications. For instance, the sulfur atom in either form can act as a nucleophile, allowing for S-alkylation reactions to introduce various substituents. The specific tautomeric form present can influence the regioselectivity of these reactions.

The study of thiol-thione tautomerism is crucial for understanding the structure-activity relationships of these compounds, as the biological activity can be dependent on the predominant tautomeric form. researchgate.net

C-H Functionalization Strategies for Regioselective Derivatization

Direct C-H functionalization has emerged as a powerful tool for the regioselective derivatization of heterocyclic compounds, including 1,2,4-triazoles. This approach avoids the need for pre-functionalized starting materials and offers a more atom-economical route to novel derivatives.

For this compound, C-H functionalization can potentially be directed to the C-3 and C-5 positions of the triazole ring. Research has shown that 1-alkyl-1H-1,2,4-triazoles can undergo regioselective C-H amidation at the carbon atom situated between the sp3 and sp2 hybridized nitrogen atoms of the ring. researchgate.net

Furthermore, the use of specific reagents can facilitate the selective functionalization of the triazole ring. For example, a double magnesiation of N-propyl-1,2,4-triazole has been achieved using an excess of TMPMgCl·LiCl, leading to subsequent double alkylation. acs.org This demonstrates the potential for introducing two substituents onto the triazole core in a controlled manner.

The development of C-H functionalization strategies for this compound and its derivatives is an active area of research, offering efficient pathways to novel compounds with tailored properties.

Coordination Chemistry of 4 Propyl 4h 1,2,4 Triazole Derivatives

Ligand Design and Synthesis from 4-Propyl-4H-1,2,4-triazole Scaffolds

The this compound core is a foundational component for crafting multidentate ligands. By introducing additional functional groups onto the triazole ring, typically at the C3 and C5 positions, ligands with specific coordination preferences can be synthesized. A prominent strategy involves the use of 4-amino-5-propyl-1,2,4-triazole-3-thiol as a precursor, which allows for the development of Schiff base ligands. ijprajournal.com

Schiff base ligands derived from the this compound framework are synthesized through the condensation reaction of an amino-functionalized triazole with an appropriate aldehyde or ketone. researchgate.netnepjol.info A common starting material is 4-amino-5-propyl-3-thiol-1,2,4-triazole.

For instance, the reaction of 4-amino-5-propyl-3-thiol-1,2,4-triazole with 4-isopropoxybenzaldehyde (B92280) yields the Schiff base ligand 4-((4-isopropoxybenzylidene)amino)-5-propyl-4H-3-thiol-1,2,4-triazole (IBPT). Similarly, condensation with 3-fluoro-4-methoxybenzaldehyde (B1294953) produces (E)-4-((3-fluoro-4-methoxybenzylidene)amino)-5-propyl-4H-1,2,4-triazole-3-thiol (FMBT). researchgate.net These reactions create ligands featuring an azomethine (-C=N-) group, which, along with the thiol (-SH) group and triazole nitrogen atoms, provides multiple potential coordination sites for metal ions. bohrium.com The resulting Schiff bases are versatile bidentate or polydentate ligands capable of forming stable chelate rings with transition metals. nih.gov

Table 1: Examples of Schiff Base Ligands Derived from this compound Scaffolds

| Precursor | Aldehyde | Resulting Schiff Base Ligand | Reference |

| 4-amino-5-propyl-3-thiol-1,2,4-triazole | 4-isopropoxybenzaldehyde | 4-((4-isopropoxybenzylidene)amino)-5-propyl-4H-3-thiol-1,2,4-triazole (IBPT) | |

| 4-amino-5-propyl-3-thiol-1,2,4-triazole | 3-fluoro-4-methoxybenzaldehyde | (E)-4-((3-fluoro-4-methoxybenzylidene)amino)-5-propyl-4H-1,2,4-triazole-3-thiol (FMBT) | researchgate.net |

Synthesis of Metal Complexes with 1,2,4-Triazole (B32235) Ligands

Ligands based on the this compound scaffold readily react with various metal salts in suitable solvents, typically alcohols, to yield coordination complexes. nih.govnahrainuniv.edu.iq The coordination mode often involves the nitrogen atoms of the triazole ring and other donor atoms present in the ligand, such as the azomethine nitrogen and the thiol sulfur in Schiff base derivatives. ijprajournal.com

A range of transition metal complexes have been successfully synthesized using Schiff base ligands derived from 4-amino-5-propyl-1,2,4-triazole-3-thiol. For example, the ligand IBPT has been used to prepare complexes with Co(II), Ni(II), Cu(II), Zn(II), and Pd(II). Similarly, the FMBT ligand has been complexed with the same set of divalent metal ions. researchgate.net In these complexes, the ligand typically acts as a bidentate chelator, coordinating to the metal center through the azomethine nitrogen and the deprotonated thiol sulfur atom. ijprajournal.com This coordination mode leads to the formation of a stable five-membered chelate ring. nih.gov The resulting complexes often have octahedral or square planar geometries, depending on the metal ion and reaction conditions. bohrium.com For example, Co(II), Ni(II), and Zn(II) complexes with IBPT adopt an octahedral geometry, while the Cu(II) and Pd(II) complexes are square planar.

Table 2: Selected Transition Metal Complexes of this compound-derived Schiff Base Ligands

| Ligand | Metal Ion | Proposed Geometry | Reference |

| IBPT | Co(II) | Octahedral | |

| IBPT | Ni(II) | Octahedral | |

| IBPT | Cu(II) | Square Planar | |

| IBPT | Zn(II) | Octahedral | |

| IBPT | Pd(II) | Square Planar | |

| FMBT | Co(II) | Octahedral | researchgate.netbohrium.com |

| FMBT | Ni(II) | Octahedral | researchgate.netbohrium.com |

| FMBT | Cu(II) | Square Planar | researchgate.netbohrium.com |

| FMBT | Zn(II) | Octahedral | researchgate.netbohrium.com |

| FMBT | Pd(II) | Square Planar | researchgate.netbohrium.com |

| 4-amino-5-propyl-1,2,4-triazole-3-thiol | Pb(II) | Tetrahedral | ijprajournal.com |

The N1 and N2 atoms of the 1,2,4-triazole ring are capable of bridging between metal centers, leading to the formation of polynuclear structures. ethz.chresearchgate.netresearchgate.net Iron(II) complexes with 4-alkyl-1,2,4-triazoles, including 4-propyl-1,2,4-triazole (prtrz), are particularly known for forming one-dimensional linear chains of the type [Fe(Rtrz)₃]²⁺. ethz.chresearchgate.netrero.ch In these structures, each pair of adjacent iron(II) ions is linked by three bridging triazole ligands. researchgate.net

These polynuclear iron(II)-triazole compounds are famous for exhibiting spin-crossover (SCO) behavior, a phenomenon involving a thermally or externally induced transition between a low-spin (LS) and a high-spin (HS) electronic state. ethz.chakjournals.com This spin transition is accompanied by a change in physical properties, such as color (thermochromism), magnetic susceptibility, and metal-ligand bond lengths. researchgate.netrero.chakjournals.com For instance, many Fe(II)-triazole SCO complexes exhibit a distinct color change from pink or violet (LS state) to white (HS state) upon heating. researchgate.netakjournals.com The specific temperature at which the spin transition occurs can be tuned by modifying the substituent on the N4 position of the triazole ring and by changing the counter-anion in the crystal lattice. ethz.chrero.ch

Spectroscopic Characterization of Metal Complexes

Spectroscopic techniques are indispensable for elucidating the structure of metal complexes and confirming the coordination of the ligand to the metal center. FT-IR, in particular, provides direct evidence of the bonding between the ligand and the metal ion.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for characterizing Schiff base complexes derived from this compound. nih.gov By comparing the spectrum of the free ligand with that of the metal complex, key insights into the coordination mode can be obtained.

Upon complexation, several characteristic changes are observed in the FT-IR spectrum:

ν(S-H) band: The band corresponding to the stretching vibration of the thiol (S-H) group, typically found in the free ligand, disappears in the spectra of the complexes. This indicates the deprotonation of the thiol group and its subsequent coordination to the metal ion in its thiolate form. ijprajournal.comnih.gov

ν(C=N) band: The stretching vibration of the azomethine (C=N) group in the Schiff base ligand experiences a shift upon coordination to the metal center. nih.gov This shift is indicative of the involvement of the azomethine nitrogen in the coordination.

New Metal-Ligand Bands: In the far-infrared region of the spectra of the complexes, new, non-ligand bands appear. These bands are assigned to the stretching vibrations of the newly formed metal-nitrogen [ν(M-N)] and metal-sulfur [ν(M-S)] bonds, providing direct evidence of coordination. nih.govripublication.com

Raman spectroscopy complements FT-IR by providing information on other vibrational modes. researchgate.netacs.orgnih.gov The analysis of both FT-IR and Raman spectra allows for a comprehensive assignment of the fundamental vibrations and a detailed understanding of the metal-ligand bonding. acs.orgnih.gov

Table 3: Representative FT-IR Spectral Data (cm⁻¹) for a 4-Propyl-1,2,4-triazole-derived Schiff Base Ligand and its Metal Complex

| Compound | ν(S-H) | ν(C=N) | ν(M-N) | ν(M-S) | Reference |

| Ligand (IBPT) | ~2560 | ~1610 | - | - | |

| Co(II)-IBPT Complex | Absent | Shifted | Present | Present |

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 4-Propyl-4H-1,2,4-triazole derivatives?

- Methodological Answer : A common approach involves refluxing precursors like hydrazides or substituted amines in polar aprotic solvents (e.g., DMSO) under controlled conditions. For example, Badie et al. (2014) synthesized triazole derivatives by refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours, achieving a 65% yield after crystallization . Optimization strategies include adjusting reaction time, solvent choice, and catalyst (e.g., glacial acetic acid) to improve yields.

Table 1: Representative Synthesis Conditions

| Precursor | Solvent | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| 2,4-Dichlorophenoxy hydrazide | DMSO | 18 | 65 | |

| Substituted benzaldehyde | Ethanol | 4 | Variable |

Q. How is the structural characterization of this compound performed?

- Methodological Answer : Spectroscopic techniques are critical:

- ¹H-NMR : Confirms proton environments and substitution patterns.

- IR Spectroscopy : Identifies functional groups (e.g., triazole ring vibrations at ~1500 cm⁻¹) .

- Elemental Analysis : Validates molecular composition (±0.3% error margin).

- X-ray Crystallography : Resolves 3D molecular geometry using tools like ORTEP-3 for Windows . For example, Schiff base triazole complexes were characterized via crystallography and fluorescence spectroscopy to confirm ligand-metal interactions .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer : Key precautions include:

- PPE : Wear nitrile gloves and lab coats to prevent skin contact (H317 hazard) .

- Ventilation : Use fume hoods to avoid inhalation of dust/ aerosols (H320, H373) .

- Disposal : Collect waste in approved containers and incinerate at licensed facilities (H411) .

Advanced Research Questions

Q. How can researchers address contradictory structural data between spectroscopic and computational models?

- Methodological Answer : Cross-validate results using complementary techniques:

- X-ray Crystallography : Provides definitive bond lengths/angles (e.g., ORTEP-3 for crystallographic visualization) .

- DFT Calculations : Compare experimental IR/NMR data with simulated spectra (Gaussian 09) to resolve discrepancies .

- Case Study : Fluorescence spectra of triazole-Schiff base complexes (λem = 416 nm) validated crystallographic data on ligand geometry .

Q. What strategies optimize low yields in triazole synthesis?

- Methodological Answer : Systematic optimization involves:

- Catalyst Screening : Phosphorus oxychloride or acetic acid improves cyclization efficiency .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 18h to 2h) while maintaining yield .

- Solvent Selection : Polar solvents (e.g., ethanol, DMF) enhance solubility of intermediates .

Q. How are computational methods like molecular docking applied to predict biological activity?

- Methodological Answer :

Target Selection : Use Protein Data Bank (PDB) enzymes (e.g., 14-α-demethylase, PDB:3LD6) .

Docking Software : AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.